![molecular formula C15H24N2O2S B4879211 N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
N-[3-(1-azepanyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-azepanyl)propyl]benzenesulfonamide, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. APB belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities. In
科学研究应用
N-[3-(1-azepanyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been in the field of neuroscience, where N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels and receptors in the brain. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been found to be a potent inhibitor of the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory processes.
作用机制
The mechanism of action of N-[3-(1-azepanyl)propyl]benzenesulfonamide is not fully understood. However, it is believed that N-[3-(1-azepanyl)propyl]benzenesulfonamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the brain. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to inhibit the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of learning and memory processes.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1-azepanyl)propyl]benzenesulfonamide inhibits the activity of the GABA-A receptor and the NMDA receptor. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been shown to inhibit the activity of the L-type calcium channel, which is involved in the regulation of intracellular calcium levels. In vivo studies have demonstrated that N-[3-(1-azepanyl)propyl]benzenesulfonamide has anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
One of the significant advantages of using N-[3-(1-azepanyl)propyl]benzenesulfonamide in lab experiments is its well-established synthesis method. N-[3-(1-azepanyl)propyl]benzenesulfonamide is also relatively stable and can be stored for an extended period without degradation. However, one of the limitations of using N-[3-(1-azepanyl)propyl]benzenesulfonamide is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[3-(1-azepanyl)propyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[3-(1-azepanyl)propyl]benzenesulfonamide. Another area of research is the identification of the molecular targets of N-[3-(1-azepanyl)propyl]benzenesulfonamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[3-(1-azepanyl)propyl]benzenesulfonamide in the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, N-[3-(1-azepanyl)propyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels and receptors in the brain and has been found to have anxiolytic and anticonvulsant effects. Although there are limitations to using N-[3-(1-azepanyl)propyl]benzenesulfonamide in lab experiments, there are several future directions for research that could lead to the development of new therapies for neurological disorders.
合成方法
The synthesis of N-[3-(1-azepanyl)propyl]benzenesulfonamide involves the reaction of 3-(1-azepanyl)propylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[3-(1-azepanyl)propyl]benzenesulfonamide. The yield of the synthesis method is reported to be around 70%.
属性
IUPAC Name |
N-[3-(azepan-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-20(19,15-9-4-3-5-10-15)16-11-8-14-17-12-6-1-2-7-13-17/h3-5,9-10,16H,1-2,6-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNEJTUVCYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)
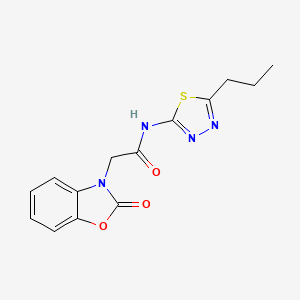
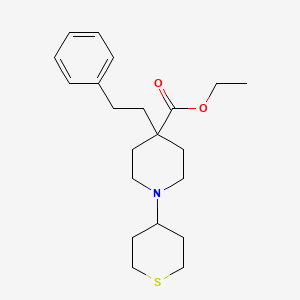
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)
![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)
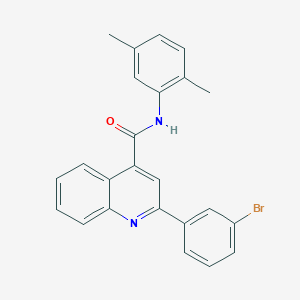
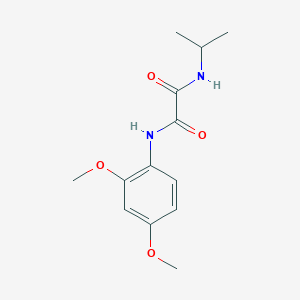
![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)

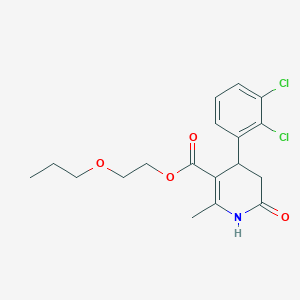
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)